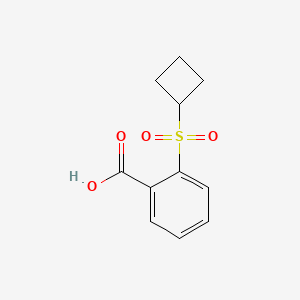

2-(Cyclobutylsulfonyl)benzoic acid

Beschreibung

2-(Cyclobutylsulfonyl)benzoic acid is a benzoic acid derivative featuring a cyclobutylsulfonyl substituent at the 2-position of the aromatic ring. The sulfonyl group (SO₂) is a strong electron-withdrawing group (EWG), which significantly lowers the pKa of the carboxylic acid moiety compared to unsubstituted benzoic acid (pKa ~4.2). This compound is of interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties, which may enhance binding affinity in receptor-ligand systems or modify crystallographic packing behavior .

Eigenschaften

CAS-Nummer |

918810-35-2 |

|---|---|

Molekularformel |

C11H12O4S |

Molekulargewicht |

240.28 g/mol |

IUPAC-Name |

2-cyclobutylsulfonylbenzoic acid |

InChI |

InChI=1S/C11H12O4S/c12-11(13)9-6-1-2-7-10(9)16(14,15)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |

InChI-Schlüssel |

QPFXEFPJHWCDND-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)S(=O)(=O)C2=CC=CC=C2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 2-(Cyclobutylsulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Cyclobutylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Wissenschaftliche Forschungsanwendungen

2-(Cyclobutylsulfonyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclobutylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Solubility

The sulfonyl group in 2-(cyclobutylsulfonyl)benzoic acid increases acidity more than other common substituents. For example:

- 2-Benzoylbenzoic acid (pKa ~3.0): The benzoyl group (C₆H₅CO-) is a weaker EWG than sulfonyl, resulting in a slightly higher pKa.

- 2-(2-Chlorophenoxy)benzoic acid (pKa ~2.8): The electron-withdrawing chlorine and ether oxygen reduce acidity less effectively than sulfonyl .

- Diphenylglycolic acid (benzilic acid) : A hydroxyl-substituted derivative (pKa ~2.9) where hydrogen bonding enhances solubility in polar solvents, unlike the hydrophobic cyclobutylsulfonyl group .

Solubility Trends :

- The cyclobutylsulfonyl group reduces aqueous solubility compared to hydroxyl or carboxylate derivatives due to increased hydrophobicity.

- Benzoic acid esters (e.g., compounds in ) exhibit even lower solubility than sulfonyl derivatives due to esterification of the carboxylic acid .

Binding Affinities and Receptor Interactions

Docking studies on structurally related compounds () reveal substituent-dependent binding energetics:

| Compound | ΔGbinding (kcal/mol) | Key Interactions |

|---|---|---|

| 2-Benzoylbenzoic acid | -7.5 | π-π stacking, hydrophobic |

| 2-(4-Methylbenzoyl)benzoic acid | -8.0 | Enhanced hydrophobic packing |

| 2-(4-Methoxybenzoyl)benzoic acid | -8.1 | H-bonding with methoxy group |

| 2-(Cyclobutylsulfonyl)benzoic acid (estimated) | -8.2 to -8.5 | Sulfonyl H-bonding, steric hindrance |

The sulfonyl group in 2-(cyclobutylsulfonyl)benzoic acid likely forms stronger hydrogen bonds with receptor residues (e.g., lysine or arginine) compared to benzoyl or methoxy groups, but steric effects from the cyclobutyl ring may limit binding in constrained active sites .

Crystallographic and Hydrogen-Bonding Behavior

- The sulfonyl group promotes robust hydrogen-bonding networks in crystals, as seen in studies on hydrogen-bonding patterns (). This contrasts with 2-(2-chlorophenoxy)benzoic acid, where halogen bonding dominates .

- Cyclobutyl rings may induce torsional strain, affecting crystallographic packing compared to planar phenyl groups in benzoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.